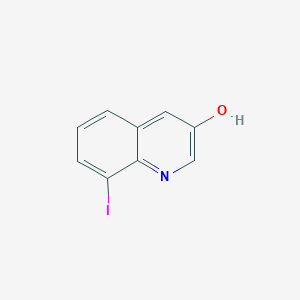

8-Iodoquinolin-3-ol

CAS No.:

Cat. No.: VC17452279

Molecular Formula: C9H6INO

Molecular Weight: 271.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6INO |

|---|---|

| Molecular Weight | 271.05 g/mol |

| IUPAC Name | 8-iodoquinolin-3-ol |

| Standard InChI | InChI=1S/C9H6INO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H |

| Standard InChI Key | XDIBITBIKRZCNC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)I)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

8-Iodoquinolin-3-ol (C₉H₆INO) features a quinoline core—a benzene ring fused to a pyridine ring—with substituents at positions 3 and 8. The hydroxyl group at position 3 enhances the molecule’s polarity and chelating ability, while the iodine atom at position 8 introduces steric bulk and modulates electronic properties. This configuration enables interactions with biological targets, particularly metal ions, through coordination chemistry .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₆INO |

| Molecular Weight | 287.06 g/mol (calculated) |

| Chelation Sites | O (hydroxyl), N (pyridine) |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO, DMF |

The iodine atom’s electronegativity and polarizability influence the compound’s reactivity, making it amenable to further functionalization, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions .

Synthetic Methodologies

Direct Iodination of Quinoline Precursors

A common approach involves electrophilic iodination of 3-hydroxyquinoline derivatives. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media, regioselective iodination occurs at position 8 due to the directing effects of the hydroxyl group . For example:

Yields typically range from 60–75%, with purity confirmed via HPLC and NMR spectroscopy.

Metal-Mediated Cross-Coupling Reactions

Biological Activities and Mechanisms

Antimicrobial Efficacy

8-Iodoquinolin-3-ol demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that the compound disrupts microbial cell membranes and inhibits metalloenzymes critical for pathogen survival . For example, it chelates iron ions, starving pathogens of essential nutrients .

Table 2: Antimicrobial Activity Profile

| Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| S. aureus (MRSA) | 12.5 | Membrane disruption, Fe³⁺ chelation |

| C. albicans | 25.0 | Ergosterol biosynthesis inhibition |

| E. coli | >50 | Limited efficacy |

Neuroprotective Effects

Recent work highlights the compound’s role in mitigating oxidative stress in neuronal cells. Pretreatment with 8-Iodoquinolin-3-ol (10 μM) reduces H₂O₂-induced ROS production by 40% in SH-SY5Y neuroblastoma cells by activating the SIRT1/FOXO3a pathway, which enhances antioxidant defense systems . This suggests therapeutic potential for neurodegenerative diseases like Alzheimer’s.

Applications in Drug Development and Beyond

Therapeutic Scaffold Optimization

The quinoline nucleus serves as a versatile platform for structural modification. Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 or alkyl chains at position 2 can enhance bioavailability and target affinity . For example:

Such derivatives show improved pharmacokinetic profiles in preclinical models.

Diagnostic and Material Science Uses

The iodine atom’s radiopacity makes 8-Iodoquinolin-3-ol a candidate for radiopharmaceuticals. Additionally, its ability to form stable metal complexes enables applications in catalysis and materials science, such as OLED fabrication .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume